molecular formula C14H9F6N B1273117 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 444143-45-7

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B1273117
CAS No.: 444143-45-7
M. Wt: 305.22 g/mol
InChI Key: MGGUROGTKGUOGP-UHFFFAOYSA-N
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Description

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C14H9F6N It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with an amine group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Amination: The resulting biphenyl compound is then subjected to amination, where an amine group is introduced at the para position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl groups or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)aniline: Similar structure but lacks the biphenyl moiety.

    3,5-Bis(trifluoromethyl)acetophenone: Contains a carbonyl group instead of an amine.

    3,5-Bis(trifluoromethyl)benzylamine: Similar structure but with a benzyl group instead of a biphenyl.

Uniqueness: 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to the presence of both trifluoromethyl groups and a biphenyl structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGUROGTKGUOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382270
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444143-45-7
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-YLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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